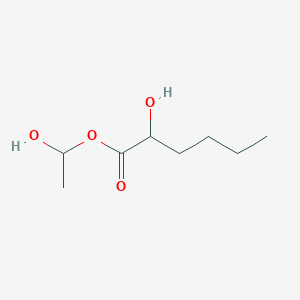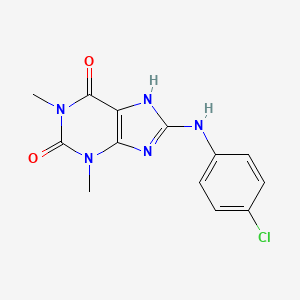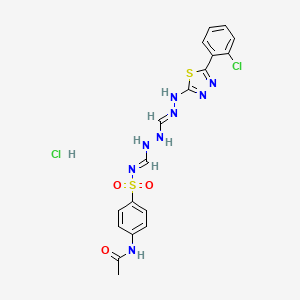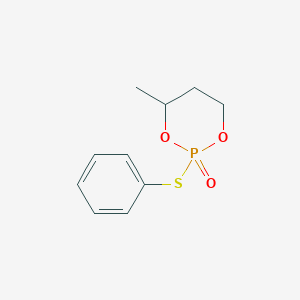
ETHYL alpha-HYDROXYCAPROATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl alpha-hydroxycaproate: is an organic compound with the chemical formula C8H16O3. It is an ester derived from the reaction of ethanol and alpha-hydroxycaproic acid. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl alpha-hydroxycaproate can be synthesized through esterification, where ethanol reacts with alpha-hydroxycaproic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The process may also include purification steps such as distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl alpha-hydroxycaproate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed:
Oxidation: Alpha-hydroxycaproic acid.
Reduction: Ethyl hexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl alpha-hydroxycaproate has several applications in scientific research:
Chemistry: It is used as a reference standard in gas chromatography for the analysis of esters.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme kinetics.
Medicine: Research explores its potential as a precursor for the synthesis of bioactive molecules.
Industry: It is utilized in the production of flavors and fragrances, contributing to the aroma profiles of various products.
Wirkmechanismus
Ethyl alpha-hydroxycaproate can be compared with other esters such as:
Ethyl acetate: Known for its use as a solvent and in flavorings.
Methyl butyrate: Commonly used in fruit flavorings.
Ethyl lactate: Used as a solvent and in biodegradable plastics.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its alpha-hydroxy group makes it more reactive in certain chemical reactions compared to other esters.
Vergleich Mit ähnlichen Verbindungen
- Ethyl acetate
- Methyl butyrate
- Ethyl lactate
Eigenschaften
Molekularformel |
C8H16O4 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-hydroxyethyl 2-hydroxyhexanoate |
InChI |
InChI=1S/C8H16O4/c1-3-4-5-7(10)8(11)12-6(2)9/h6-7,9-10H,3-5H2,1-2H3 |
InChI-Schlüssel |
MPVOIKMDUZHBIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)OC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)





![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)




